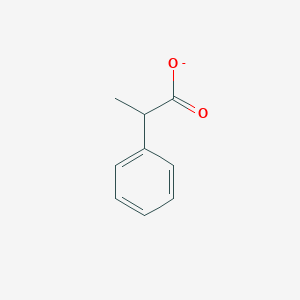

2-Phenylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

7233-85-4 |

|---|---|

Molecular Formula |

C9H9O2- |

Molecular Weight |

149.17 g/mol |

IUPAC Name |

2-phenylpropanoate |

InChI |

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/p-1 |

InChI Key |

YPGCWEMNNLXISK-UHFFFAOYSA-M |

SMILES |

CC(C1=CC=CC=C1)C(=O)[O-] |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic stability of 2-phenylpropanoate salts in aqueous solution

An In-depth Technical Guide to the Thermodynamic Stability of 2-Phenylpropanoate Salts in Aqueous Solution

Introduction

The Significance of this compound in Pharmaceutical and Chemical Sciences

2-Phenylpropanoic acid and its salts, belonging to the class of phenylpropanoids, are crucial scaffolds in the development of pharmaceuticals and other specialty chemicals.[1] The therapeutic efficacy and bioavailability of active pharmaceutical ingredients (APIs) are intrinsically linked to their solubility and stability in aqueous environments, such as physiological fluids. A comprehensive understanding of the thermodynamic principles governing the stability of this compound salts in aqueous solutions is therefore paramount for formulation scientists and drug development professionals. This guide provides a deep dive into these principles, offering both theoretical insights and practical methodologies.

Defining Thermodynamic Stability in Aqueous Solutions

The thermodynamic stability of a salt in an aqueous solution refers to the equilibrium state of the dissolution process. A thermodynamically stable solution is one in which the dissolved solute is in equilibrium with any undissolved solid, and the Gibbs free energy of the system is at a minimum. For a salt to be considered stable in solution, the dissolution process must be spontaneous.

Scope and Objectives of this Guide

This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the thermodynamic stability of this compound salts in aqueous solutions. The core objectives are:

-

To elucidate the fundamental thermodynamic principles of dissolution.

-

To explore the key factors influencing the stability of this compound salts.

-

To provide detailed protocols for the experimental determination of thermodynamic parameters.

-

To introduce predictive modeling approaches for assessing thermodynamic stability.

Fundamental Thermodynamic Principles of Dissolution

The dissolution of a salt in a solvent is governed by the change in Gibbs free energy (ΔG), which is a function of the changes in enthalpy (ΔH) and entropy (ΔS).[2]

Gibbs Free Energy of Dissolution (ΔG_sol)

The spontaneity of the dissolution process is determined by the Gibbs free energy of dissolution (ΔG_sol).[2][3] A negative ΔG_sol indicates a spontaneous, or thermodynamically favorable, dissolution process, meaning the salt is soluble.[2] Conversely, a positive ΔG_sol signifies a non-spontaneous process, indicating insolubility or limited solubility.[2] The relationship is defined by the equation:

ΔG° = ΔH° − TΔS°[2]

Where:

-

ΔG° is the standard Gibbs free energy change

-

ΔH° is the standard enthalpy change

-

T is the absolute temperature in Kelvin

-

ΔS° is the standard entropy change

Enthalpy of Dissolution (ΔH_sol)

The enthalpy of dissolution (ΔH_sol) represents the heat absorbed or released during the dissolution process at constant pressure. It is the net result of three energetic steps:

-

Breaking of the crystal lattice: This is an endothermic process (+ΔH) as energy is required to overcome the electrostatic forces holding the ions together in the solid state.

-

Separation of solvent molecules: Energy is also required to break the intermolecular forces between solvent molecules to create space for the solute ions, making this an endothermic step (+ΔH).

-

Hydration (solvation) of ions: The interaction between the solute ions and solvent molecules releases energy, making this an exothermic process (-ΔH).

The overall ΔH_sol can be either positive (endothermic) or negative (exothermic), depending on the relative magnitudes of these three processes.[2]

Entropy of Dissolution (ΔS_sol)

The entropy of dissolution (ΔS_sol) is a measure of the change in disorder or randomness of the system upon dissolution.[3] Generally, when a crystalline solid dissolves to form ions in a solution, the entropy of the system increases (ΔS > 0) because the ions become more disordered and have more available microstates.[3]

The Interplay of Enthalpy and Entropy in Determining Solubility

The spontaneity of dissolution is a balance between enthalpy and entropy. A dissolution process can be spontaneous even with an unfavorable enthalpy change (endothermic, ΔH > 0) if the entropy change is sufficiently positive.[4][5] This is known as an entropy-driven process.[4] Conversely, a process with a decrease in entropy (ΔS < 0) can still be spontaneous if it is sufficiently exothermic (ΔH < 0), which is an enthalpy-driven process.

Factors Influencing the Thermodynamic Stability of this compound Salts

Effect of Temperature

The effect of temperature on the solubility of this compound salts is dictated by the sign of the enthalpy of dissolution (ΔH_sol). According to the Van't Hoff equation, if the dissolution is endothermic (ΔH_sol > 0), increasing the temperature will increase the solubility.[6][7] Conversely, if the dissolution is exothermic (ΔH_sol < 0), increasing the temperature will decrease the solubility.[7] For many carboxylic acid salts, the dissolution process is endothermic, meaning their solubility increases with temperature.[8][9]

Influence of pH and the Henderson-Hasselbalch Relationship

The solubility of this compound salts is highly dependent on the pH of the aqueous solution.[10][11] 2-Phenylpropanoic acid is a weak acid with a pKa of approximately 4.59.[1] In solutions with a pH below its pKa, the acidic form (2-phenylpropanoic acid) predominates, which is less soluble in water. As the pH increases above the pKa, the ionized form (this compound) becomes the dominant species, leading to a significant increase in solubility. This relationship can be described by the Henderson-Hasselbalch equation:

pH = pKa + log ([this compound] / [2-phenylpropanoic acid])

The solubility of salts with basic anions increases as the pH of the solution decreases.[11]

Impact of Counter-ion and Ionic Strength

The choice of the counter-ion (e.g., sodium, potassium, calcium) can significantly influence the thermodynamic stability of the this compound salt. Different counter-ions will have different lattice energies and hydration enthalpies, which will alter the overall enthalpy and entropy of dissolution. The ionic strength of the solution, which is a measure of the total concentration of ions, can also affect solubility through its influence on the activity coefficients of the ions.

"Salting-in" and "Salting-out" Effects

The addition of other salts to the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the this compound salt. These effects are complex and depend on the nature of the added salt and its interactions with both the this compound ions and water molecules.

Experimental Determination of Thermodynamic Parameters

Solubility Measurement Techniques

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Prepare a series of vials containing a fixed volume of the aqueous medium (e.g., buffered solution at a specific pH).

-

Addition of Compound: Add an excess amount of the this compound salt to each vial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Potentiometric titration can be used to determine the pKa and solubility of ionizable compounds like 2-phenylpropanoic acid.

Calorimetric Determination of Enthalpy of Dissolution (Protocol)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with dissolution, allowing for the determination of the enthalpy of dissolution (ΔH_sol).

Protocol:

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Sample Preparation: Prepare a solution of the this compound salt of known concentration and degas it. Fill the injection syringe with this solution. Fill the sample cell with the corresponding aqueous buffer.

-

Titration: Inject small aliquots of the salt solution into the buffer-filled cell and measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change per injection. The data can then be fitted to a suitable binding model to determine the enthalpy of dissolution.

Spectroscopic Methods

Techniques like UV-Vis spectroscopy can be employed to determine the concentration of this compound in solution after reaching equilibrium, which is then used to calculate solubility.

Predictive Modeling of Thermodynamic Stability

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, the solubility product, K_sp) to the change in temperature and the enthalpy of dissolution.[7] It can be used to predict the solubility of a salt at different temperatures if the enthalpy of dissolution is known.

ln(K₂) - ln(K₁) = - (ΔH°/R) * (1/T₂ - 1/T₁)

Where:

-

K₁ and K₂ are the equilibrium constants at temperatures T₁ and T₂

-

ΔH° is the standard enthalpy of dissolution

-

R is the ideal gas constant

Advanced Thermodynamic Models

More sophisticated models, such as the OLI Mixed-Solvent Electrolyte (MSE) framework, can be used to predict the thermodynamic properties of salt solutions over a wide range of concentrations and temperatures.[12] These models take into account various intermolecular and ionic interactions.

Summary and Future Perspectives

The thermodynamic stability of this compound salts in aqueous solution is a critical parameter in pharmaceutical development and chemical engineering. A thorough understanding of the interplay between Gibbs free energy, enthalpy, and entropy of dissolution, as well as the influence of factors like temperature and pH, is essential for controlling and optimizing the solubility and stability of these compounds.

While the fundamental principles are well-established, there is a need for more specific experimental data on the thermodynamic properties of various this compound salts. Future research should focus on generating a comprehensive database of solubility, enthalpy, and entropy values for a range of counter-ions and solution conditions. This will enable the development of more accurate predictive models and facilitate the rational design of formulations with optimal biopharmaceutical properties.

References

- Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. (2025, August 6).

- 2-Phenylpropionic acid | C9H10O2. PubChem. (n.d.).

- 9.6 Free Energy of Dissolution. AP Chemistry. (n.d.).

- Lab 11 - Thermodynamics of Salt Dissolution. WebAssign. (n.d.).

- The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.

- Thermodynamic Study of Phenyl Salicylate Solutions in Aprotic Solvents at Different Temperatures. (2025, August 10).

- Thermodynamic properties of common salts in aqueous solutions. (2023, June 22). Edith Cowan University.

- Ethyl 2-cyano-3-phenylpropano

- Free Energy of Dissolution (College Board AP® Chemistry): Study Guide. (2024, August 25). Save My Exams.

- topic:7.14free energy of dissolution.

- Why does the solubility of some salts decrease with temper

- Dissociation Constants Of Organic Acids And Bases. ZirChrom. (n.d.).

- Determination of the solubility, dissolution enthalpy and entropy of suberic acid in different solvents. (2025, August 7).

- Thermodynamics of aqueous acetic and propionic acids and their anions over a wide range of temperatures and pressures. (n.d.). RSC Publishing.

- Thermodynamic Modeling of Salting Effects in Solvent Extraction of Cobalt(II) from Chloride Media by the Basic Extractant Methyl. (2021, April 20). Semantic Scholar.

- Gibbs Energy and Solubility. (2022, April 2). Chemistry LibreTexts.

- (2R)-2-[4-(2-methylpropyl)

- Physicochemical properties of different pH modifiers.

- How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016, October 12). Quora.

- Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts.

- Methods for predicting properties and tailoring salt solutions for industrial processes. NASA Technical Reports Server (NTRS). (n.d.).

- Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isol

- Thermodynamic studies on the interactions of phenyl salicylate in protic solvents at different temperatures. (2025, August 10).

- Free Energy of Dissolution. (2022, January 4). YouTube.

- The determination of the solubility, enthalpy, and entropy of solutions of methyl Furan-2,5-Dimethylenedicarbamate and its hydrides in different solvents.

- Free energy of dissolution. Khan Academy. (n.d.).

- Does pH affect solubility? (2023, March 17).

- Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024, June 20). MDPI.

- Why does the solubility of some salts decrease with temper

- A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11).

- General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017, August 15).

- 2-Phenylpropanoic acid (Compound). Exposome-Explorer - IARC. (n.d.).

- Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents. (2025, August 5).

- Determination of the solubility, dissolution enthalpy and entropy of R-(+)-2-(4-hydroxyphenoxy) propanic acid in different solutions.

- Lec20 - Thermodynamics of Salt Dissolution. (2020, August 7). YouTube.

- 2-Phenylpropionic acid, (+)- | C9H10O2. PubChem. (n.d.).

- Phenylpropanoic acid. Wikipedia. (n.d.).

Sources

- 1. Exposome-Explorer - 2-Phenylpropanoic acid (Compound) [exposome-explorer.iarc.fr]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. destinationphysics.com [destinationphysics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating Isomeric Landscapes: A Comparative Technical Guide to the Metabolic Fates of 2-Phenylpropanoate and 3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of xenobiotic metabolism, the seemingly subtle shift of a functional group can dramatically alter the biological journey of a molecule. This guide provides an in-depth comparative analysis of the metabolic fates of two positional isomers: 2-phenylpropanoate (2-PPA) and 3-phenylpropanoate (3-PPA). While structurally similar, these compounds traverse distinct metabolic pathways, leading to divergent biological activities and toxicological profiles. Understanding these differences is paramount for researchers in drug development, toxicology, and metabolomics, as it underscores the critical importance of isomeric purity and the nuanced interplay between chemical structure and biological systems. 2-PPA is a metabolite of the volatile hydrocarbon alpha-methylstyrene (AMS), while 3-PPA is a known human and plant metabolite.[1] This guide will dissect their absorption, distribution, metabolism, and excretion (ADME) profiles, offering a comprehensive resource for predicting the biological behavior of related chemical entities.

I. The Metabolic Dichotomy: An Overview

The metabolic fates of 2-PPA and 3-PPA are primarily dictated by the position of the phenyl group on the propanoate backbone. This structural variance influences enzyme recognition and subsequent biotransformation, channeling each isomer down different metabolic routes.

-

This compound (2-PPA): The metabolism of 2-PPA is characterized by the formation of reactive acyl-CoA thioesters and acyl glucuronides.[2] These pathways are of significant interest in drug development due to their potential for covalent binding to cellular macromolecules, a mechanism often implicated in idiosyncratic drug toxicities.

-

3-Phenylpropanoate (3-PPA): In contrast, 3-PPA, a metabolite produced by gut microbiota from phenylalanine, primarily enters the mitochondrial beta-oxidation pathway after conversion to its CoA thioester.[3][4] This route of metabolism is analogous to that of endogenous fatty acids.

II. Metabolic Pathways of this compound (2-PPA)

The metabolism of 2-PPA is a critical area of study, particularly due to its structural resemblance to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary metabolic activation pathways involve the formation of two key reactive intermediates.

A. Acyl-CoA Thioester Formation

A principal metabolic route for 2-PPA is its conversion to 2-phenylpropionyl-CoA (2-PPA-CoA) via the action of acyl-CoA synthetases.[5] This thioester is a chemically reactive species that can participate in transacylation reactions with endogenous nucleophiles, such as the thiol group of glutathione (GSH), forming a 2-PPA-GSH thioester.[2] The reactivity of 2-PPA-CoA is significantly higher than its corresponding acyl glucuronide, making it a key player in potential covalent binding to proteins.[6]

B. Acyl Glucuronidation

Another major metabolic pathway for 2-PPA is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form 2-phenylpropionic acid 1-O-acyl glucuronide (2-PPA-G).[2][5] While generally considered a detoxification pathway, acyl glucuronides can also be reactive and contribute to covalent binding, albeit to a lesser extent than acyl-CoA thioesters for 2-PPA.[6]

C. Potential for Reactive Aldehyde Formation

It is also worth noting that structurally related compounds can form reactive aldehydes. For instance, the drug felbamate, which has a 2-phenyl-1,3-propanediol backbone, can be metabolized to the reactive metabolite 2-phenylpropenal.[7] While not directly demonstrated for 2-PPA, the potential for oxidative metabolism to yield reactive species warrants consideration in toxicological assessments.

III. Metabolic Pathways of 3-Phenylpropanoate (3-PPA)

The metabolic journey of 3-PPA, a product of gut microbial metabolism of dietary phenylalanine, is intrinsically linked to cellular energy metabolism.

A. Mitochondrial Beta-Oxidation

The predominant metabolic fate of 3-PPA is its entry into the mitochondrial beta-oxidation spiral.[8] This process is initiated by the formation of 3-phenylpropionyl-CoA. Subsequently, 3-phenylpropionyl-CoA is dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) to yield trans-cinnamoyl-CoA.[4] The pathway then proceeds through hydration, a second dehydrogenation, and thiolytic cleavage to ultimately produce benzoyl-CoA, which can then be further metabolized. The hepatic beta-oxidation of 3-phenylpropionic acid is an efficient process that occurs in the mitochondria.[8][9]

B. Conjugation Reactions

Similar to many xenobiotics, 3-PPA can undergo Phase II conjugation reactions. In the human body, hydroxyphenylpropanoic acids are absorbed from the gut and subsequently conjugated with sulfate or glucuronide in enterocytes and hepatocytes.[10] This increases their water solubility and facilitates their excretion.

C. Cytochrome P450 Involvement

While Cytochrome P450 (CYP) enzymes are major players in the metabolism of many xenobiotics, their role in the direct metabolism of 3-PPA appears to be limited. One study indicated that 3-PPA is not a substrate for CYP2E1.[3] However, hydroxylation of the phenyl ring by other CYP isoforms prior to conjugation is a plausible metabolic route that requires further investigation.

IV. Comparative Summary of Metabolic Fates

| Feature | This compound (2-PPA) | 3-Phenylpropanoate (3-PPA) |

| Primary Metabolic Pathway | Acyl-CoA thioester formation and Acyl glucuronidation[2][5] | Mitochondrial Beta-Oxidation[8] |

| Key Initial Enzyme(s) | Acyl-CoA Synthetases, UDP-Glucuronosyltransferases | Acyl-CoA Synthetases, Medium-Chain Acyl-CoA Dehydrogenase (MCAD)[4] |

| Primary Metabolites | 2-Phenylpropionyl-CoA, 2-PPA-Acyl Glucuronide[2] | 3-Phenylpropionyl-CoA, trans-Cinnamoyl-CoA, Benzoic Acid derivatives[4][9] |

| Potential for Reactive Intermediates | High (Acyl-CoA thioester is highly reactive)[6] | Lower (intermediates of beta-oxidation are generally less reactive towards macromolecules) |

| Known Biological Role | Xenobiotic metabolite (of alpha-methylstyrene)[1] | Gut microbiota-derived metabolite with potential roles in host physiology[3] |

| Primary Site of Metabolism | Liver | Mitochondria (beta-oxidation)[8], Liver (conjugation)[10] |

V. Experimental Protocols

A. In Vitro Metabolism Studies using Human Liver Microsomes

Objective: To identify and characterize the metabolites of this compound and 3-phenylpropanoate formed by hepatic enzymes.

Methodology:

-

Incubation: Incubate 2-PPA or 3-PPA (typically 1-10 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system (for Phase I metabolism) or UDPGA (for glucuronidation).

-

Time Points: Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

B. Reactive Metabolite Trapping Assay

Objective: To detect the formation of reactive electrophilic metabolites.

Methodology:

-

Incubation: Perform the in vitro metabolism assay as described above, but with the inclusion of a trapping agent.

-

Trapping Agents: Glutathione (GSH) is commonly used to trap soft electrophiles, while potassium cyanide (KCN) can be used for hard electrophiles.[11]

-

LC-MS/MS Analysis: Analyze the samples for the presence of drug-trapper adducts. The mass of the adduct will be the mass of the parent drug (or a metabolite) plus the mass of the trapping agent.

VI. Visualizing the Metabolic Divergence

A. Metabolic Pathways of this compound vs. 3-Phenylpropanoate

Caption: Contrasting metabolic pathways of 2-PPA and 3-PPA.

B. Experimental Workflow for In Vitro Metabolism Studies

Caption: A typical workflow for in vitro metabolism studies.

VII. Toxicological Implications and Future Directions

The distinct metabolic fates of 2-PPA and 3-PPA have significant toxicological implications. The propensity of 2-PPA to form a highly reactive acyl-CoA thioester raises concerns about its potential for idiosyncratic drug reactions, particularly hepatotoxicity, through covalent modification of cellular proteins. In contrast, the entry of 3-PPA into the well-established mitochondrial beta-oxidation pathway suggests a lower intrinsic potential for forming reactive metabolites that cause toxicity.

However, a direct comparative toxicological study of these two isomers is lacking in the current literature. Future research should focus on:

-

Head-to-head in vitro and in vivo toxicity studies: Directly comparing the cytotoxic and organ-specific toxicity of 2-PPA and 3-PPA.

-

Identification of specific CYP isoforms: Elucidating the role of specific Cytochrome P450 enzymes in the potential oxidative metabolism of both isomers.

-

Characterization of downstream metabolites: A more comprehensive identification of the full range of metabolites for both compounds to better understand their clearance and potential for bioactivity.

Conclusion

The metabolic fates of this compound and 3-phenylpropanoate serve as a compelling case study in the structure-dependent nature of xenobiotic metabolism. While 2-PPA is shunted towards pathways that can generate reactive intermediates, 3-PPA is primarily catabolized through a core metabolic route. These fundamental differences underscore the necessity for careful consideration of isomeric composition in drug development and chemical safety assessment. This guide provides a foundational understanding of these divergent pathways, equipping researchers with the knowledge to make more informed decisions in their scientific endeavors.

References

-

Metabolic activation of 2-phenylpropionic acid (2-PPA) by acyl-CoA... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

-

2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

-

Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids - PMC. (2025, December 25). Retrieved February 8, 2024, from [Link]

-

Phenylpropanoic acid - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

-

2-Phenylpropanoic acid (Compound) - Exposome-Explorer - IARC. (n.d.). Retrieved February 8, 2024, from [Link]

-

Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC. (2023, July 11). Retrieved February 8, 2024, from [Link]

-

The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

-

Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

-

Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions. (n.d.). Retrieved February 8, 2024, from [Link]

-

Hepatic beta-oxidation of 3-phenylpropionic acid and the stereospecific dehydration of (R)- and (S)-3-hydroxy-3-phenylpropionyl-CoA by different enoyl-CoA hydratases - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]

-

Hepatic .beta.-oxidation of 3-phenylpropionic acid and the stereospecific dehydration of (R)- and (S) - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]

-

Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

- 1. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenylpropionic acid | 2328-24-7 | Benchchem [benchchem.com]

- 6. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatic beta-oxidation of 3-phenylpropionic acid and the stereospecific dehydration of (R)- and (S)-3-hydroxy-3-phenylpropionyl-CoA by different enoyl-CoA hydratases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Navigating the Toxicological Landscape of 2-Phenylpropanoate: A Technical Guide for Researchers

An In-depth Analysis of Available Safety Data and a Framework for Risk Assessment

For researchers and professionals in drug development, a comprehensive understanding of a compound's toxicity profile is paramount. This technical guide provides a detailed analysis of the available toxicity and safety data for 2-phenylpropanoate. Given the limited direct toxicological studies on this compound, this guide synthesizes information from its corresponding acid form, 2-phenylpropionic acid, and other structurally related compounds to build a predictive toxicological profile. This document is intended to equip researchers with the necessary information to conduct informed risk assessments and design appropriate safety protocols.

Understanding the Compound: Physicochemical Identity

This compound is the conjugate base of 2-phenylpropionic acid (also known as hydratropic acid). It is characterized by a phenyl group attached to the second carbon of a propanoate moiety. As a metabolite of alpha-methylstyrene, a volatile hydrocarbon, it is considered a human xenobiotic metabolite[1].

| Identifier | Information |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₉H₉O₂⁻[2] |

| Parent Acid | 2-Phenylpropionic acid (CAS No. 492-37-5)[3] |

| Functional Class | Monocarboxylic acid, Member of benzenes[2] |

Safety Data Sheet (SDS) Analysis: The First Line of Defense

A thorough analysis of the Safety Data Sheet for the parent compound, 2-phenylpropionic acid, provides the foundational hazard information.

GHS Hazard Identification

According to aggregated GHS information, 2-phenylpropionic acid is classified as a substance that:

The signal word associated with these hazards is "Warning"[1][3].

Precautionary Measures and First Aid

Standard precautionary statements for handling 2-phenylpropionic acid include avoiding breathing dust/fumes, washing skin thoroughly after handling, and using only in well-ventilated areas[3]. Personal Protective Equipment (PPE) such as protective gloves, clothing, and eye/face protection is mandatory[3].

In case of exposure, the following first aid measures are recommended[3][4]:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen[4].

-

Skin Contact: Immediately wash off with plenty of soap and water[4].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so[4].

-

Ingestion: Rinse mouth with water and seek medical attention[4].

Toxicological Data: A Deeper Dive

Direct and comprehensive toxicological data for this compound is scarce. Therefore, this section draws upon available data for closely related molecules to infer potential toxicological endpoints.

Acute Toxicity

There is no specific data available for the acute toxicity of this compound or 2-phenylpropionic acid[5]. However, related compounds like 2-phenylpropene exhibit low acute toxicity following single inhalation, dermal, or oral exposure[6].

Irritation and Sensitization

As established by the GHS classification, 2-phenylpropionic acid is a known skin and eye irritant and may cause respiratory irritation[1][3]. While no data is available on the sensitizing properties of 2-phenylpropene, prolonged or repeated exposure to 2-methyl-2-phenylpropanoic acid may cause allergic reactions in sensitive individuals, based on Quantitative Structure-Activity Relationship (QSAR) modeling[5][6].

Specific Target Organ Toxicity (STOT)

-

Single Exposure: Inhalation of 2-methyl-2-phenylpropanoic acid may cause respiratory irritation[5].

-

Repeated Exposure: There is no data available for this compound or its parent acid regarding repeated exposure toxicity[5]. However, a 13-week study on the related compound 2-phenylpropan-1-ol in rats showed increased liver and kidney weights at the highest dose levels, though without accompanying histological abnormalities[7]. Similarly, a 2-week inhalation study with 2-phenylpropene in rats resulted in increased relative liver weights and hyaline droplet formation in the kidneys of males at high concentrations[6]. These findings suggest that the liver and kidneys could be potential target organs for toxicity after repeated exposure to structurally similar compounds.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a significant lack of data for this compound in these critical toxicological areas.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not identified any component of 2-methyl-2-phenylpropanoic acid at levels greater than or equal to 0.1% as a probable, possible, or confirmed human carcinogen[5].

-

Mutagenicity: No data is available for this compound or its close analogs[5].

-

Reproductive Toxicity: There is no available data on the reproductive toxicity of this compound or its related compounds[5].

Experimental Protocols: A Framework for Future Studies

To address the existing data gaps, standardized OECD guidelines for the testing of chemicals should be employed. These guidelines are internationally recognized for assessing the potential effects of chemicals on human health and the environment[8].

Workflow for Comprehensive Toxicity Assessment

Caption: A logical workflow for the toxicological assessment of this compound.

Step-by-Step Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)

This protocol provides a framework for determining the acute oral toxicity of a substance.

-

Animal Selection: Use healthy, young adult rodents of a single sex (typically females), from a standard laboratory strain.

-

Housing and Fasting: House animals individually. Withhold food overnight for rats or for 3-4 hours for mice before dosing, ensuring free access to water[9].

-

Dose Preparation: Prepare the test substance in an appropriate vehicle.

-

Sighting Study:

-

Select a starting dose from the fixed levels of 5, 50, 300, and 2000 mg/kg[9]. In the absence of prior information, 300 mg/kg is the default starting dose[9].

-

Dose a single animal and observe for signs of toxicity. Allow at least 24 hours between dosing each animal[9].

-

The outcome of the sighting study determines the starting dose for the main study.

-

-

Main Study:

-

Dose a group of animals (typically 5) with the selected starting dose.

-

The outcome for this group determines the subsequent steps:

-

If no toxicity is observed, dose a higher level.

-

If severe toxicity or mortality occurs, dose a lower level.

-

-

-

Observation Period: Observe all animals for at least 14 days for signs of toxicity and mortality[9].

-

Data Collection: Record body weight changes, clinical signs of toxicity, and any instances of mortality.

-

Endpoint: The test is concluded when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose level.

Conclusion and Future Directions

The current body of knowledge on the toxicity of this compound is incomplete. While analysis of its parent acid, 2-phenylpropionic acid, indicates hazards of skin, eye, and respiratory irritation, significant data gaps exist for other critical endpoints such as repeated dose toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

The information gathered on structurally related compounds suggests that the liver and kidneys may be potential target organs for toxicity. However, these are predictive insights and require experimental validation.

For organizations involved in the development and handling of this compound, a precautionary approach is essential. This includes strict adherence to the safety measures outlined in the SDS for 2-phenylpropionic acid and considering the implementation of a structured toxicological testing program, following established OECD guidelines, to fill the existing data voids. Such a program is crucial for a comprehensive risk assessment and to ensure the safety of researchers and ultimately, the public.

References

- Capot Chemical. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid.

- Gezondheidsraad. (2003, October 22). 2-Phenylpropene. Health Council of the Netherlands.

- National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid. PubChem.

- Gaunt, I. F., Wright, M. G., & Cottrell, R. (1982). Short-term Toxicity of 2-phenylpropan-1-ol (Hydratropic Alcohol) in Rats. Food and Chemical Toxicology, 20(5), 519–525.

- TCI Chemicals. (2024, December 14). SAFETY DATA SHEET: Ethyl 3-Phenylpropionate.

- MetaSci. (n.d.). Safety Data Sheet 2-Phenylphenol; OPP.

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Phenylethyl propionate.

- NOAA. (n.d.). ETHYL PHENYLPROPIONATE. CAMEO Chemicals.

- ECHEMI. (2019, July 15). 2-Phenylpropanal SDS, 93-53-8 Safety Data Sheets.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Benzeneacetic acid, .alpha.-methyl-.

- National Center for Biotechnology Information. (n.d.). Benzeneacetic acid, alpha-methyl-, ion(1-). PubChem.

- OECD. (n.d.). Guidelines for the Testing of Chemicals.

- OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.

Sources

- 1. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzeneacetic acid, alpha-methyl-, ion(1-) | C9H9O2- | CID 5249702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. capotchem.com [capotchem.com]

- 6. gezondheidsraad.nl [gezondheidsraad.nl]

- 7. Short-term toxicity of 2-phenylpropan-1-ol (hydratropic alcohol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Technical Guide: Ionization Behavior and pKa Determination of 2-Phenylpropanoic Acid Derivatives (Profens)

Executive Summary

This technical guide analyzes the physicochemical properties of 2-phenylpropanoic acid derivatives, colloquially known as "profens" (e.g., Ibuprofen, Naproxen, Ketoprofen). These compounds represent a critical class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) where the ionization of the carboxylic acid moiety dictates solubility, membrane permeability, and gastric tolerability.

This document moves beyond standard textbook definitions to address the practical challenges of measuring dissociation constants (pKa) for lipophilic weak acids. It details the Yasuda-Shedlovsky extrapolation method , a mandatory protocol for accurate determination when aqueous solubility is the limiting factor.

Theoretical Framework: The 2-Phenylpropanoic Acid Scaffold

The core structure of this class is 2-phenylpropanoic acid (

Structural Determinants of Acidity

The pKa of these derivatives typically falls in the range of 3.5 to 5.0 . This acidity is modulated by two competing electronic effects:

-

Inductive Withdrawal (-I): The phenyl ring acts as an electron-withdrawing group (EWG), stabilizing the carboxylate anion (

) via inductive effects through the -

Hyperconjugation/Inductive Donation (+I): The

-methyl group is electron-donating, which slightly destabilizes the anion, opposing the effect of the phenyl ring.

The Hammett Relationship

While the Hammett equation is typically applied to benzoic acids, it remains relevant here.[1] Substituents on the phenyl ring (e.g., the benzoyl group in Ketoprofen or the isobutyl group in Ibuprofen) exert electronic influence on the carboxyl group. However, because the carboxyl group is separated from the aromatic ring by a saturated carbon (

-

Electron Withdrawing Substituents (e.g., Ketone in Ketoprofen): Further stabilize the anion, slightly lowering pKa.

-

Electron Donating Substituents (e.g., Alkyl in Ibuprofen): Destabilize the anion, slightly raising pKa.

Chiral Considerations

Most profens possess a chiral center at the

Quantitative Data: pKa and Lipophilicity Profile[2][3]

The following table synthesizes experimental pKa values derived from potentiometric titrations in mixed-solvent systems (extrapolated to zero co-solvent).

Table 1: Physicochemical Constants of Key 2-Phenylpropanoic Acid Derivatives

| Compound | Substituent (Para/Meta) | Experimental pKa (Aq) | logP (Oct/Water) | Structural Note |

| Ibuprofen | 4.40 – 4.51 | 3.5 – 3.97 | Electron-donating alkyl group increases pKa slightly. | |

| Naproxen | 4.15 – 4.20 | 3.18 | Naphthalene system increases electron delocalization. | |

| Ketoprofen | 3.98 – 4.20 | 3.12 | Electron-withdrawing ketone lowers pKa. | |

| Flurbiprofen | 4.10 – 4.22 | 4.16 | Fluorine (-I effect) lowers pKa. | |

| Fenoprofen | 4.50 | 3.90 | Phenoxy ether linkage. |

Data sources: Avdeef (2012), Takács-Novák et al. (1997), and PubChem databases.

Experimental Protocol: The Yasuda-Shedlovsky Extrapolation[4]

The Challenge: Most profens have aqueous solubilities below

The Solution: Perform titrations in variable ratios of organic co-solvent (Methanol or Dioxane) and water, then extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation.[2]

The Equation

[3]- : Apparent pKa in the mixed solvent.[2]

- : Molar concentration of water in the mixture.

- : Dielectric constant of the solvent mixture.

- : Slope (related to solvation energy).

- : Intercept (used to calculate aqueous pKa).[3][4]

Workflow Diagram

Figure 1: Workflow for determining pKa of water-insoluble acids using Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology

-

Electrode Calibration: Calibrate the glass pH electrode using the "Four-Plus" method (Avdeef) to account for junction potentials in organic solvents. Do not use standard aqueous buffers without correction.

-

Solvent Preparation: Prepare methanol/water mixtures (w/w) at 30%, 40%, 50%, and 60%. Accurate weighing is critical to determine the dielectric constant (

). -

Titration:

-

Dissolve ~5-10 mg of the profen derivative in the solvent mixture.

-

Add ionic strength adjuster (0.15 M KCl).

-

Titrate with 0.1 M KOH (standardized) under inert gas (

or

-

-

Data Processing: Determine the apparent

at each solvent ratio. -

Extrapolation: Plot

against

Biological Implications: The Ion Trapping Hypothesis

The pKa of profens (4.0–4.5) is the primary driver of their gastrointestinal toxicity. This phenomenon is explained by the pH-Partition Hypothesis and Ion Trapping .

Mechanism of Action

-

Gastric Lumen (pH 1.5 - 2.0): The drug exists primarily in its unionized, protonated form (

).-

Ratio: At pH 2.0 and pKa 4.4, the ratio of

is approx

-

-

Membrane Permeation: The neutral lipophilic form rapidly diffuses across the gastric mucosal cell membrane.

-

Intracellular Cytosol (pH 7.0 - 7.4): Inside the cell, the pH is neutral.

-

Equilibrium Shift: The drug dissociates to restore equilibrium (

). -

Ratio: At pH 7.0, the ratio of

is approx

-

-

Trapping: The charged anion (

) is lipophobic and cannot diffuse back out across the membrane. It accumulates to high concentrations, causing direct cellular injury and uncoupling oxidative phosphorylation.

Visualization of Ion Trapping

Figure 2: The Ion Trapping mechanism responsible for NSAID-induced gastric mucosal injury.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[5]

-

Takács-Novák, K., Box, K. J., & Avdeef, A. (1997).[6] Potentiometric pKa determination of water-insoluble compounds: validation study in methanol/water mixtures. International Journal of Pharmaceutics, 151(2), 235-248.

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

-

PubChem Database . (2024). Compound Summary for Ibuprofen (CID 3672). National Center for Biotechnology Information.

-

Yasuda, M. (1959). Dissociation Constants of Some Carboxylic Acids in Mixed Aqueous Solvents. Bulletin of the Chemical Society of Japan, 32(5), 429-432.

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. researchgate.net [researchgate.net]

- 3. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: High-Resolution Chiral HPLC Method Development for 2-Phenylpropanoate Enantiomers

Executive Summary & Scientific Rationale

The separation of 2-phenylpropionic acid (2-PPA) enantiomers is a critical benchmark in the development of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. Because 2-PPA possesses a free carboxylic acid group and an aromatic moiety, its separation requires a strategic approach to suppress ionization and maximize chiral recognition mechanisms (π-π interactions and hydrogen bonding).

This guide prioritizes Normal Phase (NP) Chiral HPLC using polysaccharide-based Chiral Stationary Phases (CSPs). This mode is selected over Reversed Phase (RP) or Chiral Mobile Phase Additives (CMPA) for its superior robustness, loadability, and ease of scale-up in a drug development setting.

The Mechanistic "Why"

-

Acidic Suppression: 2-PPA has a pKa of approximately 4.3. In standard neutral mobile phases, it exists as an anion (2-phenylpropanoate), which repels the electron-rich polysaccharide backbone of CSPs and interacts non-specifically with residual silanols, leading to peak tailing and loss of resolution. Crucial Step: We must use an acidic modifier (Trifluoroacetic acid or Acetic acid) to maintain the molecule in its protonated, neutral form.

-

Column Selection: The "Gold Standard" columns for aryl-propionic acids are the amylose-based Chiralpak AD-H and cellulose-based Chiralcel OD-H . These provide complementary chiral "grooves" that accommodate the aromatic ring of 2-PPA.

Method Development Workflow

The following diagram outlines the logical flow for developing this specific method, ensuring no time is wasted on low-probability conditions.

Figure 1: Decision tree for the systematic development of chiral methods for acidic aryl-compounds.

Experimental Protocols

Reagents and Equipment[1][2][3]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (must have low dwell volume for rapid screening).

-

Detector: Diode Array Detector (DAD) set to 230 nm (max absorption) and 254 nm (aromatic specificity).

-

Columns:

-

Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

-

Mobile Phase Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Trifluoroacetic Acid (TFA).

Standard Preparation (Self-Validating Step)

To ensure the system is working before injecting valuable samples, prepare a System Suitability Standard .

-

Weigh 10 mg of racemic 2-phenylpropionic acid.

-

Dissolve in 10 mL of Mobile Phase (not pure IPA, to prevent solvent shock).

-

Final Concentration: 1.0 mg/mL.

-

Filter through a 0.45 µm PTFE syringe filter.

Primary Screening Protocol (The "Go-To" Method)

This protocol is designed to achieve separation in 90% of cases for this class of molecules.

Chromatographic Conditions:

-

Mobile Phase A: n-Hexane

-

Mobile Phase B: 2-Propanol + 0.1% TFA (Premix TFA into IPA to ensure stable baseline).

-

Isocratic Ratio: 90% A / 10% B.

-

Temperature: 25°C.

-

Injection Volume: 5-10 µL.

Execution:

-

Equilibrate the column with 20 column volumes (approx. 30-40 mins).

-

Perform a blank injection (Mobile Phase) to verify baseline stability.

-

Inject the Racemic Standard.

-

Calculate Resolution (

) using the half-width method:

Optimization Strategies

If

-

Reduce Polarity: Change ratio to 95:5 (Hexane:IPA). This increases retention (

) and typically improves selectivity ( -

Change Modifier: Switch IPA to Ethanol . Ethanol often provides different solvation of the chiral selector, potentially reversing elution order or sharpening peaks.

-

Temperature Effect: Lower temperature to 10°C. Enantioseparation is enthalpy-driven; lower temperatures favor the formation of the transient diastereomeric complex.

Expected Results & Data Analysis

The following table summarizes typical performance metrics for 2-PPA on standard polysaccharide columns under the defined conditions.

| Parameter | Chiralpak AD-H (Hex/IPA/TFA) | Chiralcel OD-H (Hex/IPA/TFA) | Acceptance Criteria |

| Retention Time ( | ~ 6.5 min | ~ 7.2 min | Stable |

| Retention Time ( | ~ 7.8 min | ~ 9.5 min | Stable |

| Selectivity ( | 1.20 | 1.32 | |

| Resolution ( | 2.1 (Baseline) | 3.5 (Excellent) | |

| Tailing Factor ( | 1.1 | 1.1 |

Note on Elution Order: On Chiralcel OD-H , the (R)-enantiomer typically elutes first, followed by the (S)-enantiomer. On Chiralpak AD-H , this order may reverse. Always confirm elution order with an optically pure standard.

Troubleshooting Guide

Issue: Peak Tailing ( )

-

Cause: Ionization of the carboxylic acid group interacting with silica silanols.

-

Solution: Increase TFA concentration from 0.1% to 0.2%. Do not exceed 0.5% to protect the column. Alternatively, switch to acetic acid if TFA is too aggressive for downstream applications, though TFA is preferred for UV detection.

Issue: Broad Peaks / Low Efficiency

-

Cause: Slow mass transfer or solubility mismatch.

-

Solution: Increase column temperature to 35°C (if resolution allows) to improve mass transfer. Ensure sample is dissolved in mobile phase.

Issue: "Memory Effect"

-

Cause: Previous use of the column with incompatible solvents (e.g., THF or Chloroform on non-immobilized columns like AD-H/OD-H).

-

Solution: These solvents dissolve the polymer coating. If this has happened, the column is irreversibly damaged. Strictly adhere to Hexane/Alcohol mixtures for coated columns.

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD, AS and CHIRALCEL® OD, OJ. (Standard protocol for polysaccharide columns). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10296: 2-Phenylpropionic acid. [Link]

-

Mangru, N. et al. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. (Detailed study on elution order reversal and mobile phase effects). [Link]

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

Sources

- 1. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enzymatic Hydrolysis Protocols for Racemic 2-Phenylpropanoate Esters

Abstract & Introduction

The enzymatic hydrolysis of racemic 2-phenylpropanoate esters is a cornerstone process in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Naproxen, and Flurbiprofen. These compounds exhibit chirality where the (

This Application Note provides a rigorous technical guide for the Kinetic Resolution (KR) of racemic this compound esters using lipases. Unlike traditional chemical hydrolysis, lipase-mediated hydrolysis offers high enantioselectivity under mild conditions. This guide moves beyond basic instructions to explore the causality of reaction parameters, ensuring reproducible, high-purity outcomes.

Mechanistic Foundation

To optimize this protocol, one must understand the underlying biocatalytic machinery. Lipases (e.g., Candida antarctica Lipase B, Candida rugosa Lipase) function via a serine hydrolase mechanism.

The Catalytic Cycle

The reaction follows a ping-pong bi-bi mechanism involving a catalytic triad (Ser-His-Asp/Glu).

-

Acylation: The "fast-reacting" enantiomer (typically

for 2-phenylpropanoates with specific lipases) enters the active site. The serine nucleophile attacks the carbonyl carbon, releasing the alcohol and forming a covalent Acyl-Enzyme Intermediate . -

Deacylation: Water acts as the second nucleophile, hydrolyzing the intermediate to release the pure (

)-acid and regenerating the free enzyme. -

Discrimination: The (

)-enantiomer reacts significantly slower due to steric clashes within the enzyme's binding pocket, remaining as the unreacted ester.

Visualization of the Mechanism

Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution. The enzyme preferentially processes one enantiomer (S), leaving the other (R) intact.

Critical Experimental Parameters

Success relies on controlling three variables that directly impact the Enantiomeric Ratio (

-

pH Control (The "pH Drop" Effect): Hydrolysis generates carboxylic acid, rapidly lowering pH. Lipases like C. rugosa lose activity below pH 6.0.

-

Solution: Use a high-molarity buffer (0.1–0.5 M) for screening and a pH-stat titrator for preparative scale.

-

-

Solubility & Interfacial Activation: this compound esters are lipophilic. Lipases require an oil-water interface to activate (the "lid" opening mechanism).

-

Solution: Use a biphasic system (Isooctane/Buffer) or add a co-solvent (DMSO/Acetone < 10% v/v) to create an emulsion.

-

-

Temperature:

-

CALB (Novozym 435): Stable up to 60°C. Higher T increases rate but may lower selectivity (

). -

CRL: Unstable above 40°C.

-

Protocol 1: High-Throughput Screening (HTS)

Objective: Identify the optimal enzyme and conditions for a specific ester derivative.

Materials

-

Substrate: Racemic Ethyl 2-phenylpropionate (100 mM stock in DMSO).

-

Enzymes: Enzyme kit (e.g., Novozym 435, Lipozyme TL IM, C. rugosa Type VII).

-

Buffer: 0.1 M Phosphate Buffer (pH 7.5).

-

Vessel: 2 mL HPLC vials or 24-well plates.

Procedure

-

Preparation: In each vial, dispense 900 µL of Phosphate Buffer.

-

Substrate Addition: Add 50 µL of Substrate Stock (Final conc: ~5 mM).

-

Note: The DMSO acts as a co-solvent to aid dispersion.

-

-

Initiation: Add 10 mg of immobilized enzyme (or 5 mg lyophilized powder).

-

Incubation: Shake at 30°C / 800 rpm in a thermoshaker.

-

Sampling:

-

At t = 1h, 4h, 24h : Remove 100 µL of the suspension.

-

Quench: Add 100 µL of 1 M HCl (stops reaction and protonates the acid for extraction).

-

Extraction: Add 400 µL Ethyl Acetate (EtOAc). Vortex vigorously for 30s. Centrifuge at 10,000 rpm for 2 min.

-

Analysis: Transfer 200 µL of the top organic layer to a fresh vial for HPLC.

-

Protocol 2: Preparative Scale Hydrolysis (Batch)

Objective: Production of (S)-2-phenylpropionic acid with high optical purity (

Workflow Diagram

Figure 2: Preparative workflow utilizing a biphasic system and pH-stat control to maintain optimal enzyme activity.

Detailed Methodology

-

Reactor Setup: Use a 100 mL jacketed glass reactor equipped with an overhead stirrer and a pH electrode connected to an autotitrator.

-

Biphasic Mixture:

-

Dissolve 2.0 g (11.2 mmol ) of Racemic Ethyl 2-phenylpropionate in 20 mL Isooctane .

-

Add 20 mL of 0.1 M Phosphate Buffer (pH 7.5) .

-

-

Enzyme Addition: Add 100 mg Novozym 435 (CALB immobilized on acrylic resin).

-

Reaction:

-

Stir at 300 rpm (sufficient for emulsion but gentle on beads).

-

Maintain temperature at 40°C .

-

pH-Stat: Set autotitrator to maintain pH 7.5 using 0.5 M NaOH .

-

Why? The consumption of NaOH correlates directly to the formation of acid, allowing real-time monitoring of conversion.

-

-

Termination: Stop the reaction when conversion reaches 40–45% .

-

Crucial: Do not push to 50% if

is not infinite. Stopping early ensures the product (

-

-

Workup:

-

Filter off the enzyme beads (can be washed and reused).

-

Separate the phases.

-

Organic Phase: Contains the (

)-enriched ester.[1] -

Aqueous Phase: Contains the (

)-acid as a sodium salt. -

Acidification: Acidify the aqueous phase to pH 2.0 with 6 M HCl.

-

Extraction: Extract 3x with Ethyl Acetate. Dry over MgSO₄ and evaporate.

-

Analytical Methods & Validation

HPLC Conditions

Direct chiral separation is required to determine Enantiomeric Excess (

-

Column: Chiralcel OJ-H or OD-H (Daicel).

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

-

Note: The acid additive is essential to suppress peak tailing of the free carboxylic acid product.

-

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV @ 254 nm (Phenyl ring absorption).

Self-Validating Calculations

Do not rely on single data points. Use the Chen Equation [1] to validate the intrinsic enantioselectivity (

Step 1: Calculate Conversion (

Step 2: Calculate Enantiomeric Ratio (

| Parameter | Formula | Target Value |

| > 95% (at low conversion) | ||

| Increases as rxn proceeds | ||

| See above | > 50 (Excellent), < 10 (Poor) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Activity (<5% conv) | pH Drop | Check buffer capacity. Switch to pH-stat. |

| Interfacial Limitation | Increase stirring speed or add 5% Acetone. | |

| Low Selectivity ( | Temperature too high | Lower Temp to 25°C or 4°C. |

| Wrong Enzyme | Screen CRL or PFL instead of CALB. | |

| HPLC Peak Tailing | Acidic Product | Add 0.1% TFA or Acetic Acid to mobile phase. |

| Enzyme Aggregation | Water content too low | Ensure adequate aqueous phase or water activity ( |

References

-

Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. Link

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry, 18(12), 1363–1393. Link

-

Carvalho, P. O., et al. (2006). Kinetic resolution of (R,S)-ibuprofen and (R,S)-ketoprofen by microbial lipases. Brazilian Journal of Chemical Engineering, 23(3). Link

-

Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

-

Novozymes. (n.d.). Lipase Application Manual: Novozym 435. Link (General Reference for CALB stability).

Disclaimer: This protocol is for research purposes. Users must validate methods for their specific substrate derivatives and adhere to local safety regulations regarding solvent handling.

Sources

Application Note: Preparation of Rare Earth 2-Phenylpropanoate Complexes for Luminescence Studies

Executive Summary

This guide details the synthesis, purification, and characterization of Rare Earth (RE) 2-phenylpropanoate complexes (RE(2-pp)₃), specifically focusing on Europium (Eu³⁺) and Terbium (Tb³⁺) for photoluminescence applications. Unlike simple aliphatic carboxylates, the this compound ligand incorporates an aromatic moiety proximal to the coordination site, acting as a sensitizing "antenna" for intramolecular energy transfer. This protocol utilizes a robust aqueous-ethanolic metathesis route optimized to minimize high-frequency vibrational quenching (O-H oscillators), thereby maximizing quantum yield.

Scientific Principles & Mechanism[1][2]

The Antenna Effect

Direct excitation of Lanthanide 4f-4f transitions is inefficient due to their parity-forbidden nature (Laporte rule). High-intensity luminescence is achieved via the "Antenna Effect," where the this compound ligand absorbs UV light and transfers energy to the central metal ion.

Mechanism:

-

Absorption: Ligand absorbs UV radiation (

), populating the Singlet Excited State ( -

Intersystem Crossing (ISC): Energy transfers to the Ligand Triplet State (

). -

Energy Transfer (ET): Energy flows from

to the resonance energy level of the Ln³⁺ ion (e.g., -

Emission: Radiative decay from the Ln³⁺ excited state to the ground state manifold (

).

Energy Transfer Pathway Diagram

Figure 1: Jablonski diagram illustrating the sensitization of Lanthanide ions by this compound ligands.

Materials & Reagents

| Reagent | Purity | Role | Notes |

| Rare Earth Oxide (Eu₂O₃, Tb₄O₇) | 99.99% | Metal Source | Precursor for chloride salt. |

| 2-Phenylpropanoic Acid | ≥98% | Ligand | Racemic or Enantiopure (see Note 1). |

| Sodium Hydroxide (NaOH) | 1.0 M Std. | Deprotonator | Exact stoichiometry required. |

| Hydrochloric Acid (HCl) | 6.0 M | Solvent | For dissolving oxides. |

| Ethanol (EtOH) | Absolute | Co-solvent | Improves ligand solubility. |

| Deionized Water | 18.2 MΩ | Solvent | Strictly free of heavy metal ions. |

Expert Insight (Note 1 - Chirality): 2-Phenylpropanoic acid possesses a chiral center. Using a racemic mixture results in a mixture of diastereomeric complexes. For Circularly Polarized Luminescence (CPL) studies, use enantiopure (S)- or (R)-2-phenylpropanoic acid.

Experimental Protocols

Workflow Overview

Figure 2: Step-by-step synthesis workflow for Rare Earth this compound complexes.

Detailed Protocol

Step 1: Preparation of Lanthanide Chloride Solution[1]

-

Weigh 1.0 mmol of RE oxide (0.176 g Eu₂O₃ or 0.187 g Tb₄O₇) into a beaker.

-

Add 5 mL of 6M HCl dropwise. Heat gently (60°C) until the oxide dissolves completely.

-

Evaporate the solution to near-dryness to remove excess acid.

-

Redissolve the residue in 5 mL of DI water .

-

Validation: Check pH. It should be ~4-5. If <3, evaporate again to remove residual HCl. Excess acid will protonate the ligand in the next step, causing ligand precipitation instead of complexation.

Step 2: Ligand Deprotonation

-

Dissolve 3.0 mmol (0.450 g) of 2-phenylpropanoic acid in 10 mL of Ethanol/Water (1:1 v/v) .

-

Slowly add 3.0 mL of 1.0 M NaOH under stirring.

-

Critical Check: Measure pH. Adjust carefully to pH 6.5 – 7.0 .

-

If pH > 7.5: Risk of Lanthanide Hydroxide [Ln(OH)₃] formation (white precipitate, non-luminescent).

-

If pH < 6.0:[1] Incomplete deprotonation; low yield.

-

Step 3: Metathesis Reaction

-

Add the LnCl₃ solution dropwise to the Sodium this compound solution under vigorous stirring.

-

A white precipitate will form immediately.

-

Heat the suspension to 60°C for 2 hours to promote crystal growth and displace weakly bound solvent molecules.

-

Cool to room temperature naturally.

Step 4: Purification & Drying[2]

-

Filter the precipitate using a sintered glass crucible (Porosity 4) or centrifugation (5000 rpm, 10 min).

-

Wash 1: 3x with DI water (removes NaCl byproduct).

-

Wash 2: 1x with cold Ethanol (removes unreacted ligand).

-

Drying: Dry in a vacuum oven at 50°C for 24 hours over P₂O₅ or Silica Gel.

-

Note: High-temperature drying (>100°C) may dehydrate the coordination sphere completely, altering the coordination geometry and potentially reducing luminescence if the structure collapses.

-

Characterization & Validation

Infrared Spectroscopy (FTIR)

The coordination mode is determined by the separation (

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| Free Ligand (COOH) | 1700 - 1720 | Protonated carboxylic acid (C=O stretch). Should be absent in complex. |

| Complex ( | 1520 - 1540 | Asymmetric stretch. |

| Complex ( | 1400 - 1420 | Symmetric stretch. |

| ~120 cm⁻¹ | Indicates Bridging or Chelating bidentate coordination [1]. | |

| O-H Stretch | 3200 - 3500 | Broad band indicates lattice water. Sharp peaks indicate coordinated water. |

Photoluminescence (PL) Spectroscopy

Sample Prep: Solid state powder or 1 mM solution in DMSO/Methanol.

-

Europium Complex:

-

Excitation: ~260–280 nm (Ligand

). -

Emission: Sharp peaks at 590 nm (

) and 612 nm ( -

Ratio (

): High asymmetry ratio (>2.0) indicates Eu³⁺ is in a low-symmetry site, ideal for red emission purity [2].

-

-

Terbium Complex:

-

Emission: Dominant peak at 545 nm (

, Green).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Luminescence | Water Quenching | Dry sample thoroughly. If persistent, use deuterated solvents or replace coordinated water with phenanthroline (synergistic ligand). |

| Precipitate dissolves | pH too low | Adjust pH to 6.5-7.0 using dilute NaOH. |

| Impure Color (Eu) | Mixed phases | Check for free ligand (IR 1700 cm⁻¹). Wash with more ethanol. |

References

-

Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews.

-

Binnemans, K. (2015). Interpretation of europium(III) spectra. Coordination Chemistry Reviews.

-

Thomas, N. C., et al. (2020).[3] Preparation and Structures of Rare Earth 3-Benzoylpropanoates and 3-Phenylpropanoates. Australian Journal of Chemistry.[3]

-

Bunzli, J. C. G. (2010). Lanthanide luminescence for biomedical analyses and imaging.[4][5] Chemical Reviews.

Sources

- 1. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Validating the Chiral Purity of 2-Phenylpropanoate: Polarimetry, Chiral HPLC, and Chiral NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules, such as 2-phenylpropanoate, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), ensuring chiral purity is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy. This guide provides an in-depth technical comparison of three orthogonal analytical techniques for validating the chiral purity of this compound: polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and chiral Nuclear Magnetic Resonance (NMR) spectroscopy. As senior application scientists, our focus extends beyond procedural steps to elucidate the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Criticality of Chiral Purity in Pharmaceutical Integrity

The two enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer). Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the development and characterization of stereoisomeric drugs, necessitating the use of validated analytical methods to quantify the enantiomeric composition of active pharmaceutical ingredients (APIs).[1] The stereoisomeric composition of a drug with a chiral center must be known, and the quantitative isomeric composition of the material used in all stages of research and development needs to be well-documented.[2]

This compound: A Model Chiral Analyte

This compound, also known as hydratropic acid, serves as an excellent model for discussing the validation of chiral purity. Its structure, possessing a single stereocenter, gives rise to two enantiomers: (S)-(+)-2-phenylpropanoate and (R)-(-)-2-phenylpropanoate. The distinct pharmacological properties of the enantiomers of related profen drugs underscore the importance of accurate enantiomeric excess (e.e.) determination.

Method 1: Polarimetry - The Classical Approach

Polarimetry is a foundational technique for the analysis of chiral substances, relying on their ability to rotate the plane of polarized light.[3] This rotation is an intrinsic property of chiral molecules and is directly proportional to the concentration of the enantiomer in solution.

Principle of Operation

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution containing a chiral compound.[3][4] The observed rotation (α) is dependent on the concentration of the sample, the path length of the sample cell, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm).[5] The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions and is calculated using the Biot's law:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

The enantiomeric excess (% e.e.) can then be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer:

% e.e. = ([α]observed / [α]pure enantiomer) × 100

For 2-phenylpropanoic acid, the specific rotation of the pure enantiomers are:

-

(S)-(+)-2-phenylpropanoic acid: [α]D20 = +72° (c = 1.6 in chloroform)[2][6]

-

(R)-(-)-2-phenylpropanoic acid: [α]D20 = -72° (c = 1.6 in chloroform)

Experimental Protocol: Polarimetric Determination of this compound e.e.

Objective: To determine the enantiomeric excess of a sample of this compound using polarimetry.

Materials:

-

This compound sample

-

Chloroform (analytical grade)

-

Volumetric flask (10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

1 dm polarimeter cell

Procedure:

-

Sample Preparation: Accurately weigh approximately 160 mg of the this compound sample and dissolve it in chloroform in a 10 mL volumetric flask. Fill the flask to the mark with chloroform to achieve a concentration of approximately 1.6 g/100 mL (c = 0.016 g/mL).

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (chloroform) to set the zero point.

-

Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α). Repeat the measurement at least three times and calculate the average.

-

Calculation of Specific Rotation: Calculate the specific rotation of the sample using the Biot's law formula.

-

Calculation of Enantiomeric Excess: Calculate the % e.e. using the formula mentioned above, with [α]pure enantiomer = +72° for the (S)-enantiomer or -72° for the (R)-enantiomer, depending on the expected dominant enantiomer.

Causality Behind Experimental Choices:

-

Solvent: Chloroform is chosen as it is a common solvent for polarimetry and the specific rotation values for this compound are well-documented in it. The solvent can influence the specific rotation, so consistency is key.

-

Concentration: The concentration is chosen to be similar to the conditions under which the reference specific rotation was determined to ensure accuracy.

-

Path Length: A 1 dm path length is standard and simplifies the calculation.

-

Temperature Control: While not explicitly stated in this simplified protocol, precise temperature control is crucial as specific rotation is temperature-dependent.

Caption: Workflow for chiral purity validation by polarimetry.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[7][8] It offers high resolution and sensitivity, making it a cornerstone in pharmaceutical quality control.

Principle of Operation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times, allowing for their separation and individual quantification. The enantiomeric excess is calculated from the peak areas of the two separated enantiomers.

Experimental Protocol: Chiral HPLC of this compound

Objective: To separate and quantify the enantiomers of this compound using chiral HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A Pirkle-concept chiral stationary phase, such as one based on a chiral selector covalently bonded to silica gel.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an acidic additive (e.g., trifluoroacetic acid or acetic acid) to improve peak shape for acidic analytes like this compound. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (95:5:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of a racemic mixture of this compound in the mobile phase. Prepare a solution of the test sample at a similar concentration.

-

System Suitability: Inject the racemic standard to ensure the column is providing adequate separation of the two enantiomers (resolution > 1.5).

-

Analysis: Inject the test sample and record the chromatogram.

-

Quantification: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (determined by injecting standards of the pure enantiomers, if available, or by other means). Integrate the peak areas for each enantiomer.

-

Calculation of Enantiomeric Excess: % e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100

Causality Behind Experimental Choices:

-

Chiral Stationary Phase: The choice of CSP is critical and often requires screening of different columns. Pirkle-type columns are known to be effective for the separation of a wide range of enantiomers, including acidic compounds.

-